molecular formula C19H21N5O4S B8513948 3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-[(2-hydroxyethyl)amino]-

3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-[(2-hydroxyethyl)amino]-

Cat. No.: B8513948
M. Wt: 415.5 g/mol
InChI Key: YLHUODVEGQPMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-[(2-hydroxyethyl)amino]- is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-[(2-hydroxyethyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-[(2-hydroxyethyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-(furan-2-yl)-5-morpholin-4-yl-1,3-thiazol-2-yl]-6-(2-hydroxyethylamino)pyridine-3-carboxamide

InChI

InChI=1S/C19H21N5O4S/c25-8-5-20-15-4-3-13(12-21-15)17(26)23-19-22-16(14-2-1-9-28-14)18(29-19)24-6-10-27-11-7-24/h1-4,9,12,25H,5-8,10-11H2,(H,20,21)(H,22,23,26)

InChI Key

YLHUODVEGQPMCM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(S2)NC(=O)C3=CN=C(C=C3)NCCO)C4=CC=CO4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 32 (391 mg, 1.00 mmol) was dissolved in 1,4-dioxane (4 mL), and ethanolamine (0.300 mL, 5.00 mmol) was added thereto, followed by stirring overnight under heating and reflux. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous solution of sodium chloride and chloroform were added to the resulting residue, and the precipitated solid was collected by filtration to afford the entitled Compound 33 (244 mg, 59%).
Quantity
391 mg
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4 mL
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Quantity
0.3 mL
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reactant
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Yield
59%

Synthesis routes and methods II

Procedure details

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